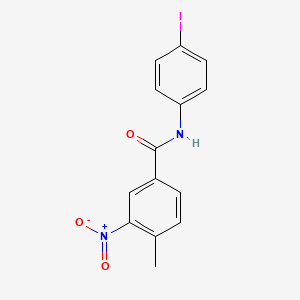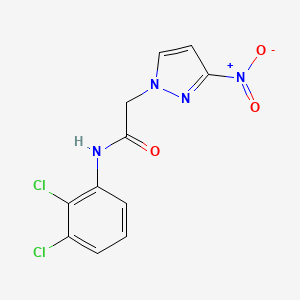![molecular formula C15H20FNO2S B6058937 2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine](/img/structure/B6058937.png)
2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is classified as a morpholine derivative and has been found to exhibit promising results in a variety of biochemical and physiological studies.
Mécanisme D'action
The exact mechanism of action of 2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine is not yet fully understood. However, it has been hypothesized that this compound may exert its therapeutic effects through the inhibition of specific enzymes or receptors in the body.
Biochemical and Physiological Effects:
2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine has been found to exhibit a variety of biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells in vitro, as well as exhibit dopamine D2 receptor antagonism in vivo. Additionally, this compound has been found to exhibit antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine in lab experiments is its potential therapeutic properties. This compound has been found to exhibit promising results in a variety of scientific research studies, making it a potentially useful tool in the development of new therapeutic agents. However, one limitation of using this compound in lab experiments is its relatively limited availability and high cost.
Orientations Futures
There are several future directions for research on 2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine. One potential direction is the further investigation of this compound's potential as an anticancer agent, particularly in vivo studies. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Finally, the development of more efficient and cost-effective synthesis methods for this compound could lead to increased availability and further research opportunities.
Méthodes De Synthèse
The synthesis of 2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine involves the reaction of 3-fluorobenzylamine and 3-(methylthio)propanoyl chloride in the presence of triethylamine and morpholine. The reaction takes place in anhydrous dichloromethane at room temperature and yields the desired compound in good to excellent yields.
Applications De Recherche Scientifique
2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine has been found to exhibit potential therapeutic properties in a variety of scientific research studies. This compound has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use as an antipsychotic agent, as it has been found to exhibit dopamine D2 receptor antagonism in vivo.
Propriétés
IUPAC Name |
1-[2-[(3-fluorophenyl)methyl]morpholin-4-yl]-3-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2S/c1-20-8-5-15(18)17-6-7-19-14(11-17)10-12-3-2-4-13(16)9-12/h2-4,9,14H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCWVGVFCKFUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CCOC(C1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B6058863.png)
![N-benzyl-2-{[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B6058868.png)
![4-(3,4-dimethoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058874.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(2-thienylmethyl)-3-piperidinyl]propanamide](/img/structure/B6058875.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B6058876.png)

![methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate](/img/structure/B6058889.png)

![4-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B6058923.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6058942.png)
![N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide](/img/structure/B6058954.png)
![3-{2-[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6058958.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}methanamine](/img/structure/B6058964.png)